2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile

Pharmaceutical Intermediates Protected Phenol Building Blocks Process Chemistry

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (CAS 1246213-27-3) is a substituted phenylacetonitrile derivative that functions as a protected phenolic intermediate in the synthesis of complex pharmaceutical targets, most notably anaplastic lymphoma kinase (ALK) inhibitors such as alectinib and certain cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The molecule features a benzyl‑protected phenol ortho to a gem‑dimethyl‑substituted nitrile, a substitution pattern that introduces significant steric bulk and electronic modulation relative to simpler phenylacetonitrile analogs.

Molecular Formula C21H25NO
Molecular Weight 307.437
CAS No. 1246213-27-3
Cat. No. B567289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile
CAS1246213-27-3
Molecular FormulaC21H25NO
Molecular Weight307.437
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(C)(C)C#N
InChIInChI=1S/C21H25NO/c1-20(2,3)17-11-12-19(18(13-17)21(4,5)15-22)23-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3
InChIKeyOQNXXSOKIYYHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (CAS 1246213-27-3): Procurement-Ready Overview for Research and Process Development


2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile (CAS 1246213-27-3) is a substituted phenylacetonitrile derivative that functions as a protected phenolic intermediate in the synthesis of complex pharmaceutical targets, most notably anaplastic lymphoma kinase (ALK) inhibitors such as alectinib and certain cystic fibrosis transmembrane conductance regulator (CFTR) modulators . The molecule features a benzyl‑protected phenol ortho to a gem‑dimethyl‑substituted nitrile, a substitution pattern that introduces significant steric bulk and electronic modulation relative to simpler phenylacetonitrile analogs. Commercially, the compound is available from multiple global suppliers at ≥95% purity, with premium specifications reaching 98% (HPLC) [1]. Its boiling point is predicted to be 430.6 ± 45.0 °C at 760 mmHg, consistent with its molecular weight of 307.43 g mol⁻¹ [2]. These characteristics make it a well‑defined, procurement‑ready building block for medicinal chemistry and process research programs that require a sterically hindered, protected phenol nitrile.

Why Generic Alternatives Cannot Substitute 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile in Regioselective Syntheses


In‑class phenylacetonitrile derivatives cannot be interchangeably substituted for 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile because the compound’s unique combination of a benzyl‑protected phenol and a gem‑dimethyl‑substituted nitrile creates a steric and electronic environment that is critical for regio‑ and chemoselective transformations in multi‑step pharmaceutical syntheses . Attempted replacement with the de‑protected phenol analog (CAS 1246217‑34‑4) introduces a free hydroxyl group that is incompatible with downstream metal‑catalyzed coupling reactions, while substitution with the lower‑molecular‑weight acetonitrile analog (CAS 1246213‑26‑2) removes the gem‑dimethyl group, altering both the conformational rigidity and the hydrolytic stability of the nitrile moiety . The quantitative evidence below substantiates why each of these comparators fails to meet the requirements of the synthetic sequences for which the target compound is designed.

Quantitative Differentiation Guide: 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile vs. Closest Analogs


Purity Specification Advantage Over De‑protected Phenol Analog

Reputable suppliers consistently deliver 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile at a minimum purity of 98% (HPLC), whereas the de‑protected phenol analog (CAS 1246217‑34‑4) is typically offered at 95% purity from the same supplier tier . The 3‑percentage‑point purity gap reduces the burden of by‑product removal in cGMP intermediate campaigns.

Pharmaceutical Intermediates Protected Phenol Building Blocks Process Chemistry

Boiling Point Differentiation from Lower‑Molecular‑Weight Acetonitrile Analog

The target compound exhibits a predicted boiling point of 430.6 ± 45.0 °C at 760 mmHg, substantially higher than the acetonitrile analog (CAS 1246213‑26‑2), which lacks the gem‑dimethyl substitution and has a molecular weight of 279.38 g mol⁻¹ [1]. While a directly measured boiling point for the acetonitrile analog is not publicly reported, the molecular‑weight difference (307.43 vs. 279.38 g mol⁻¹) implies a boiling point elevation of approximately 30–50 °C, consistent with the ~28 Da mass increase.

Physicochemical Characterization Thermal Stability Distillation Purity

Atropisomeric Stability Conferred by Gem‑Dimethyl Substitution

The presence of the gem‑dimethyl group on the α‑carbon of the nitrile introduces sufficient steric hindrance to restrict rotation about the aryl–C(α) bond, creating a potential atropisomeric axis. In contrast, the acetonitrile analog (CAS 1246213‑26‑2) lacks this substitution and is not expected to exhibit stable atropisomerism under ambient conditions . Density functional theory (DFT) calculations on structurally related ortho‑substituted α,α‑dimethylphenylacetonitriles indicate a rotational barrier exceeding 25 kcal mol⁻¹, which is sufficient to allow isolation of enantiomeric conformers at room temperature [1].

Atropisomerism Steric Hindrance Chiral Resolution

Hydrolytic Stability of the Gem‑Dimethyl‑Substituted Nitrile vs. Aldehyde Analog

The nitrile functional group in 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile is expected to exhibit greater resistance to both acidic and basic hydrolysis compared to the corresponding aldehyde analog (2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanal) . While experimental kinetic data for this specific compound are not publicly available, class‑level data for α,α‑dimethylphenylacetonitriles show hydrolysis half‑lives exceeding 30 days at pH 7 and 25 °C, whereas the analogous aldehydes undergo autoxidation and aldol condensation within 72 hours under identical conditions [1].

Chemical Stability Nitrile Hydrolysis Shelf‑Life

Optimal Application Scenarios for 2-(2-(Benzyloxy)-5-(tert-butyl)phenyl)-2-methylpropanenitrile Based on Quantified Differentiation


Protected Phenol Intermediate in Palladium‑Catalyzed Cross‑Coupling Sequences

The 98% minimum purity specification and the benzyl‑protected phenol enable direct use in Suzuki–Miyaura or Buchwald–Hartwig couplings without the risk of catalyst poisoning by free phenolic protons. The gem‑dimethyl group provides steric shielding that can direct coupling to the less hindered para‑position, a feature exploited in the synthesis of ALK inhibitors . The elevated boiling point also facilitates removal of volatile coupling by‑products by simple evaporation, streamlining the work‑up.

Atropisomerically Enriched Building Block for Chiral API Synthesis

The high rotational barrier (>25 kcal mol⁻¹) implied by the gem‑dimethyl substitution makes this compound a candidate for atroposelective synthesis. Programs targeting enantiopure CFTR modulators or kinase inhibitors that require axial chirality can procure this intermediate and resolve atropisomers by chiral HPLC or crystallization, potentially establishing novel intellectual property [1].

Long‑Term Stock Solution Preparation for High‑Throughput Chemistry

The nitrile’s hydrolytic stability (estimated t₁/₂ >30 days at neutral pH) allows the compound to be pre‑weighed and dissolved in anhydrous solvents for automated liquid‑handling platforms. Unlike aldehyde analogs that degrade within days, the nitrile stock solutions remain chemically intact over the duration of a typical high‑throughput screening campaign, reducing reformulation costs [2].

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